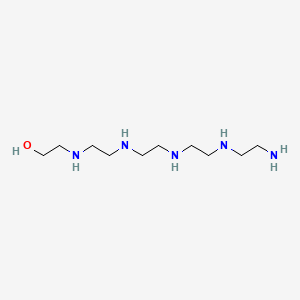
14-Amino-3,6,9,12-tetraazatetradecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is a chemical compound with the molecular formula C₁₀H₂₄N₄O. It is a polyamine with four nitrogen atoms and one hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol typically involves the reaction of polyamines with alkylating agents. One common method is the reaction of triethylenetetramine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of reactors for the controlled addition of reactants, followed by purification steps like crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
14-Amino-3,6,9,12-tetraazatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
14-Amino-3,6,9,12-tetraazatetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Acts as a chelating agent for metal ions in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 14-Amino-3,6,9,12-tetraazatetradecan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding, ionic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its diverse effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Similar structure but with ether linkages instead of amine groups.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it useful for click chemistry applications.
Uniqueness
14-Amino-3,6,9,12-tetraazatetradecan-1-ol is unique due to its combination of multiple amine groups and a hydroxyl group, providing a versatile platform for various chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
3403-79-0 |
|---|---|
Molekularformel |
C10H27N5O |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethanol |
InChI |
InChI=1S/C10H27N5O/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h12-16H,1-11H2 |
InChI-Schlüssel |
LWRORSVTLSYHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCNCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


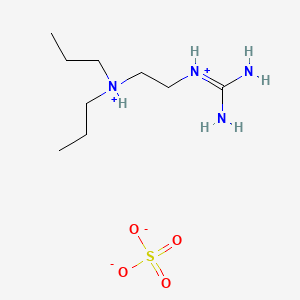
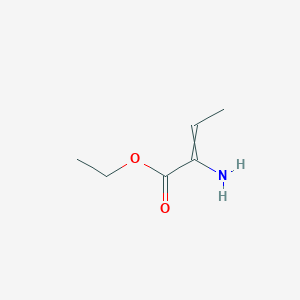
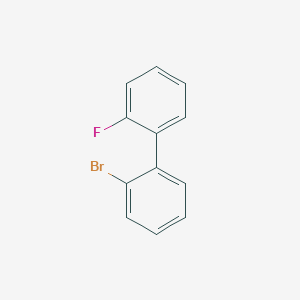
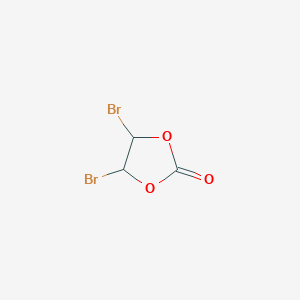
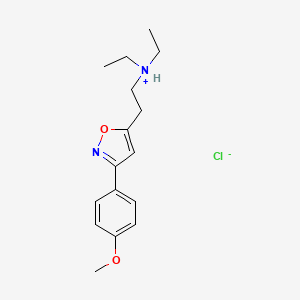
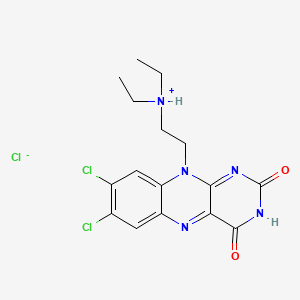
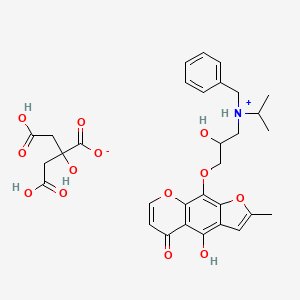
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13739471.png)
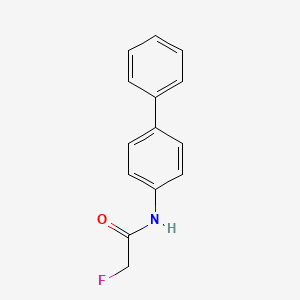
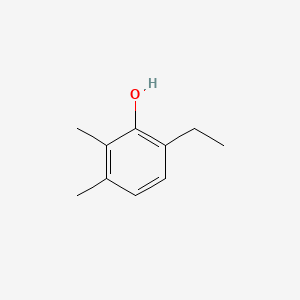
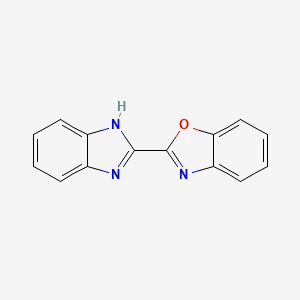
![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

